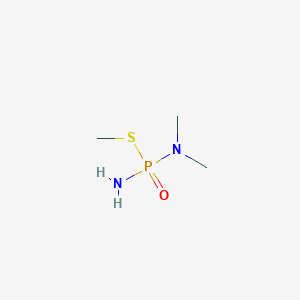
S-Methyl N,N-dimethylphosphorodiamidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl N,N-dimethylphosphorodiamidothioate is an organophosphorus compound known for its unique chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl N,N-dimethylphosphorodiamidothioate typically involves the reaction of dimethylamine with phosphorus pentasulfide, followed by methylation. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
S-Methyl N,N-dimethylphosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Methyl N,N-dimethylphosphorodiamidothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or a drug candidate.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of S-Methyl N,N-dimethylphosphorodiamidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or disrupting cellular processes, leading to its observed biological effects. The molecular pathways involved include the inhibition of acetylcholinesterase and other key enzymes, which play crucial roles in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-Methyl N,N-dimethylphosphorodiamidothioate include:
Methamidophos: Another organophosphorus compound with similar chemical properties and applications.
Acephate: A related compound used as an insecticide and studied for its environmental and biological effects.
Phosphoramidates: A broader class of compounds with similar structural features and chemical reactivity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
63229-32-3 |
|---|---|
Molecular Formula |
C3H11N2OPS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-[amino(methylsulfanyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H11N2OPS/c1-5(2)7(4,6)8-3/h1-3H3,(H2,4,6) |
InChI Key |
MALJOLAKYHWSOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


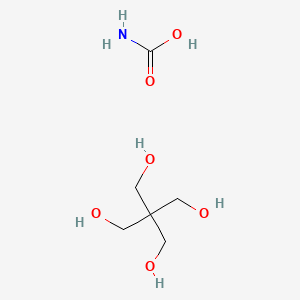
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)
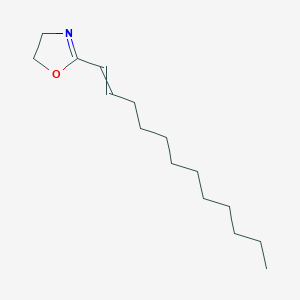
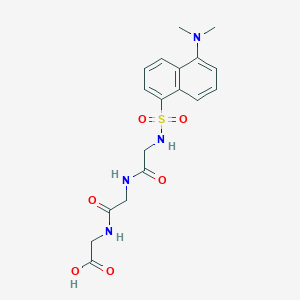
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
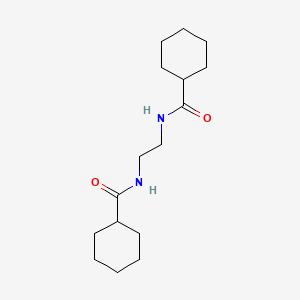
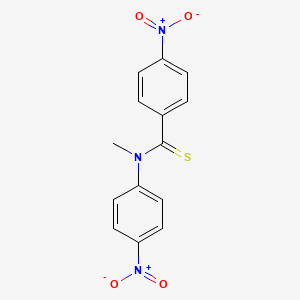
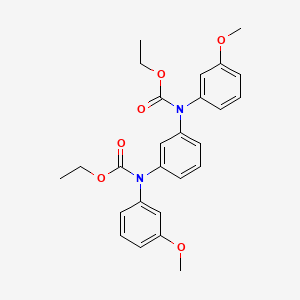
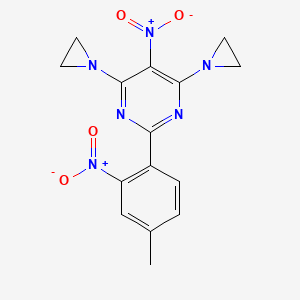
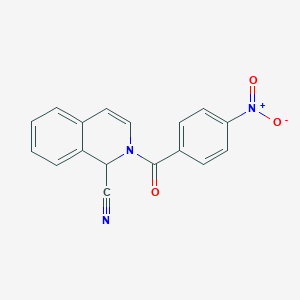
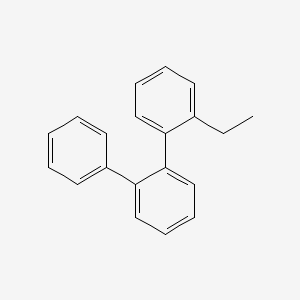
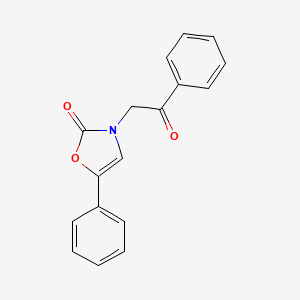
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
